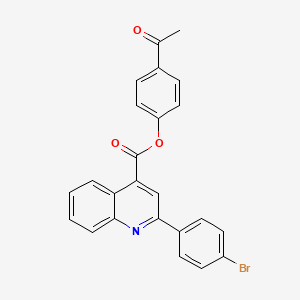
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide
説明
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the piperazine class of drugs. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating mood, cognition, and behavior. The purpose of
作用機序
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of reward, motivation, and cognitive function. By blocking the D3 receptor, 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide can modulate the activity of the dopamine system and influence behavior.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide can reduce the reinforcing effects of drugs of abuse such as cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. Additionally, 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide has been found to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. However, its limited solubility in water and low bioavailability can make it challenging to administer in vivo. Additionally, its selectivity for the D3 receptor may limit its efficacy in treating disorders that involve other dopamine receptors.
将来の方向性
There are several areas of future research that could be explored with 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders such as depression, anxiety, and bipolar disorder. Another direction is to explore its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of more potent and selective D3 receptor antagonists could help to overcome some of the limitations of 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide.
科学的研究の応用
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. It has been shown to modulate the activity of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
4-benzyl-N-(2-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEYQFQCSZWNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4832947.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B4832955.png)

![N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4832971.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4833018.png)
![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
![3-[(2-chlorophenoxy)methyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4833038.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)